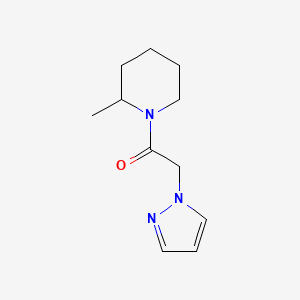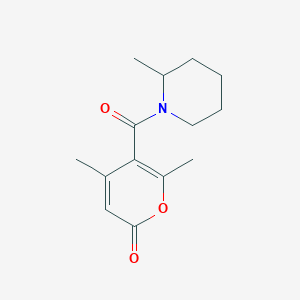
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in scientific research due to its potential therapeutic applications in various neurological disorders.
Mechanism of Action
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this receptor, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone can reduce the activity of glutamate, an excitatory neurotransmitter that is involved in many neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine and other neurotransmitters in the brain, which can help to reduce the symptoms of addiction and other neurological disorders. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been shown to reduce inflammation and oxidative stress in the brain, which can help to protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other neurotransmitter systems. However, one of the limitations of using 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone is its relatively low potency, which can make it difficult to achieve complete blockade of the mGluR5 receptor.
Future Directions
There are several potential future directions for research on 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone. One area of interest is its potential use in the treatment of addiction, anxiety, and depression. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone may have applications in the treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Further research is needed to fully understand the potential therapeutic applications of 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone and to develop more potent and selective compounds that can be used in clinical settings.
Synthesis Methods
The synthesis of 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone involves the reaction of 2-methylpiperidine with 2-bromo-1-(pyrazol-1-yl)ethanone in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone.
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been studied extensively in scientific research due to its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect in animal models of Parkinson's disease, Huntington's disease, and epilepsy. Additionally, 1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone has been studied for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-10-5-2-3-8-14(10)11(15)9-13-7-4-6-12-13/h4,6-7,10H,2-3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHZPAKBYDTTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-2-pyrazol-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





![(2,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510904.png)